molecular formula C20H21N5O4 B3411446 Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 919041-59-1

Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate

Cat. No.: B3411446
CAS No.: 919041-59-1
M. Wt: 395.4 g/mol
InChI Key: ZIHOOYFNWPZAAK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

These compounds share a similar imidazole core but differ in their specific substituents and functional groups, leading to unique chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-4-29-15(26)12-23-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOOYFNWPZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate

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